SMI-16a Preferential PIM2 Protein Reduction in Acidic Conditions Versus AZD1208, CX-6258, and PIM447
SMI-16a demonstrates a unique mechanistic property not shared by other classes of Pim inhibitors: it reduces PIM2 protein levels in multiple myeloma cells preferentially under acidic conditions. In contrast, the pan-Pim inhibitors AZD1208, CX-6258, and PIM447 fail to exhibit this protein-depleting effect under identical conditions [1]. Additionally, SMI-16a suppresses the drug efflux function of breast cancer resistance protein (BCRP) and reduces side population sizes, effects that are not documented for alternative Pim inhibitors in the same model systems [1].
| Evidence Dimension | PIM2 protein reduction and functional effects in MM cells |
|---|---|
| Target Compound Data | Reduced PIM2 protein levels in acidic conditions; suppressed BCRP drug efflux function; minimized side population size; reduced colony-forming capacity |
| Comparator Or Baseline | AZD1208, CX-6258, PIM447 — did not reduce PIM2 protein under acidic conditions |
| Quantified Difference | Qualitative difference in mechanism: SMI-16a uniquely combines kinase inhibition with PIM2 protein destabilization; alternative inhibitors lack this dual action |
| Conditions | Multiple myeloma cell lines cultured under acidic conditions representative of tumor microenvironment |
Why This Matters
For experiments modeling the acidic tumor microenvironment or targeting drug-resistant side populations, SMI-16a provides a mechanistic advantage that alternative Pim inhibitors cannot replicate.
- [1] Fujii S, Nakamura S, Oda A, Miki H, Tenshin H, Teramachi J, Hiasa M, et al. Unique anti-myeloma activity by thiazolidine-2,4-dione compounds with Pim inhibiting activity. Br J Haematol. 2018 Apr;181(2):246-258. View Source
